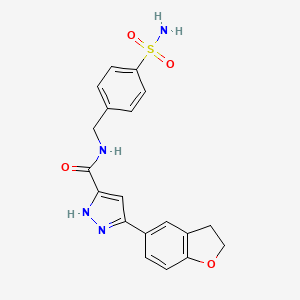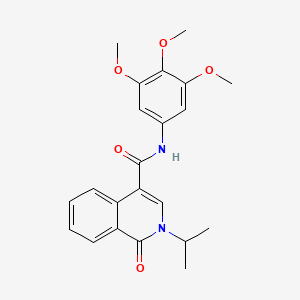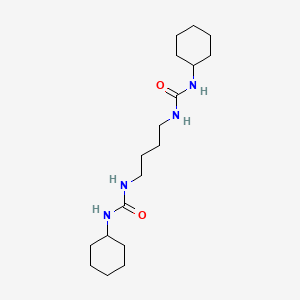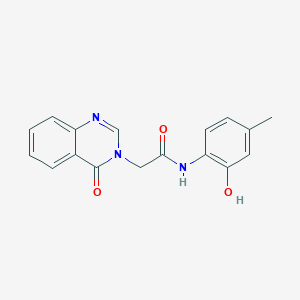
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Applications De Recherche Scientifique
5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzofuran derivatives and pyrazole-based molecules, such as:
- 2,3-DIHYDRO-1-BENZOFURAN-5-YLMETHANOL
- 5-Acetyl-2,3-dihydrobenzo[b]furan
Uniqueness
What sets 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(4-SULFAMOYLPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C19H18N4O4S |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O4S/c20-28(25,26)15-4-1-12(2-5-15)11-21-19(24)17-10-16(22-23-17)13-3-6-18-14(9-13)7-8-27-18/h1-6,9-10H,7-8,11H2,(H,21,24)(H,22,23)(H2,20,25,26) |
Clé InChI |
MQPFGYQBKNPTTC-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}-L-valine](/img/structure/B11005748.png)
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11005756.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(hydroxymethyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B11005758.png)
![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B11005759.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B11005760.png)
![methyl N-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycinate](/img/structure/B11005764.png)
![6,7-dimethoxy-3-[2-oxo-2-(thiomorpholin-4-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B11005778.png)
![(6-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B11005781.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B11005786.png)



![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B11005813.png)
